
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 2-methyl-1,6-naphthyridine with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often require an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
化学反应分析
Types of Reactions
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine derivatives with reduced functional groups .
科学研究应用
(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: A core structure similar to (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone but without the morpholine moiety.
2,7-Naphthyridine: Another isomer of naphthyridine with different substitution patterns and properties.
Uniqueness
This compound is unique due to the presence of both the naphthyridine core and the morpholine moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
(2-methyl-1,6-naphthyridin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(14(18)17-4-6-19-7-5-17)8-11-9-15-3-2-13(11)16-10/h2-3,8-9H,4-7H2,1H3 |
InChI 键 |
RJDXLUNSFZTPGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
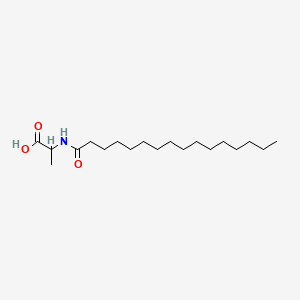
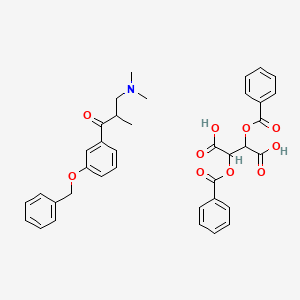

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
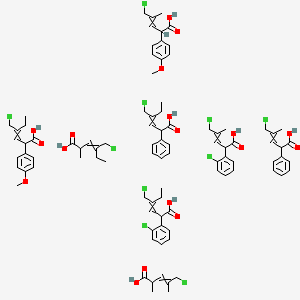
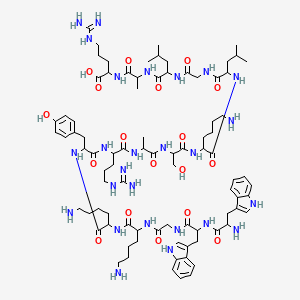
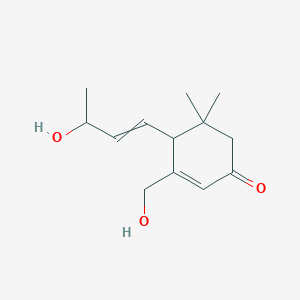

![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)
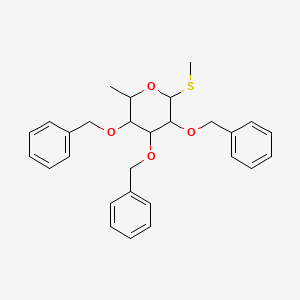
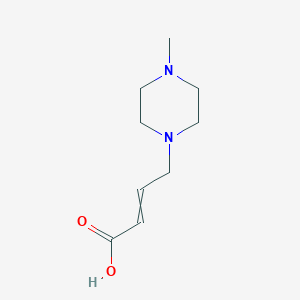
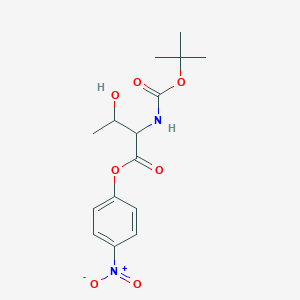
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)
